Vinylcyclopropane

描述

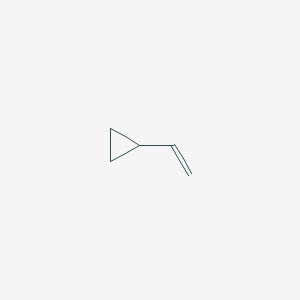

Vinylcyclopropane, also known as this compound, is an organic compound with the molecular formula C5H8. It consists of a cyclopropane ring with an ethenyl group attached to it. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.

准备方法

Vinylcyclopropane can be synthesized through various methods. One common synthetic route involves the cleavage of methanol from (1,1-dimethoxyethyl)cyclopropane to yield (1-methoxyethenyl)cyclopropane, followed by further cleavage to produce ethenylcyclopropane . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.

化学反应分析

Vinylcyclopropane-to-Cyclopentene Rearrangement

VCP undergoes thermal ring expansion to cyclopentene at elevated temperatures (often >300°C). The mechanism remains debated but involves either:

-

Concerted pericyclic pathways (orbital symmetry-controlled) or

-

Stepwise diradical intermediates (homolytic C–C bond cleavage followed by recombination).

Key Findings:

-

Substituent Effects : Electron-donating groups (e.g., methyl, phenyl) lower activation energy by stabilizing diradical intermediates .

-

Stereochemical Outcomes :

Experimental Data:

| Substrate | Major Product (Yield) | Mechanism Preference |

|---|---|---|

| trans-VCP | ar-Cyclopentene (75%) | Concerted |

| cis-VCP | ai-Cyclopentene (68%) | Diradical |

| 1,1-Divinyl-VCP | Spirolactam 14a (71%) | Tandem Cope-ene |

Nickel-Catalyzed Rearrangements

Ni(0)-N-heterocyclic carbene (NHC) complexes facilitate VCP-to-cyclopentene rearrangements via:

-

Oxidative addition to form a vinylmetallacyclobutane intermediate.

-

Haptotropic shift to a metallacyclohexene .

Mechanistic Insights :

-

Rate-Determining Step : Oxidative addition (ΔG‡ ≈ 15–20 kcal/mol).

-

Ligand Effects : Bulky NHC ligands accelerate the reaction by stabilizing intermediates.

Rhodium-Catalyzed [3 + 2] Cycloadditions

Rh(I) catalysts enable intramolecular cycloadditions of 1-ene/yne-VCPs, forming bicyclic cyclopentanes/cyclopentenes :

textVCP + Alkyne → Bicyclic Product (up to 95% yield)

-

Mechanism : π-Allyl rhodium intermediates mediate cyclopropane opening and alkene/alkyne insertion .

Tandem Radical Reactions

1,1-Divinyl-2-phenylcyclopropanes undergo PhS- -initiated cascades:

-

Cyclopropane opening → dienyl sulfide.

-

Sequential 5-exo cyclizations → bicyclic thiophenyl radical.

Example :

-

Substrate : 1,1-Divinyl-2-phenylcyclopropane (9a ).

-

Products :

-

Vinylcyclopentene 13a (16%, via VCP rearrangement).

-

Spirolactam 14a (71%, via tandem Cope-ene).

-

Ni(I)-Mediated cis/trans-Isomerization

Ni(I) metalloradicals enable reversible stereomutation of VCPs via non-covalent π-coordination :

textcis-VCP ⇌ trans-VCP (ΔG‡ ≈ 10 kcal/mol)

Cobalt-Catalyzed [5 + 1]-Cycloadditions

Co(dme)Br₂ with (±)-t-Bu-Quinox catalyzes reactions between VCPs and dichloroalkenes to form six-membered rings :

textVCP + CH₂=CCl₂ → Cyclohexene (97% yield, E:Z >20:1)

Hydrogen-Borrowing Reactions

Iridium catalysts enable VCP ring expansion in tandem with hydrogen borrowing :

-

Cyclopropyl alcohol oxidation → enone.

-

Aldol condensation with Ph* methyl ketone.

-

Single-electron transfer (SET)-initiated rearrangement → cyclopentane.

Stereochemical Control :

-

Diastereoselectivity : Up to 4 contiguous stereocenters with >95% selectivity.

Mechanistic Debate

Computational studies reveal a shallow potential energy surface for diradical intermediates, allowing stereochemical scrambling :

tex\Delta G^\ddagger_{\text{concerted}} \approx 50\ \text{kcal/mol}, \quad \Delta G^\ddagger_{\text{diradical}} \approx 45\ \text{kcal/mol}

科学研究应用

Synthetic Chemistry Applications

1.1 Rearrangement Reactions

Vinylcyclopropanes are primarily utilized in rearrangement reactions to synthesize more complex structures. The Vinylcyclopropane Rearrangement (VCPR) is a notable example, allowing the conversion of VCPs into cyclopentenes under mild conditions. This reaction has been shown to produce difluorinated cyclopentene stereospecifically, demonstrating high yields and efficiency .

| Reaction Type | Product | Conditions | Yield |

|---|---|---|---|

| VCPR | Difluorinated Cyclopentene | 100-180 °C | 99% |

1.2 Cycloaddition Reactions

VCPs serve as key intermediates in cycloaddition reactions, particularly in the synthesis of complex natural products and pharmaceuticals. Their ability to generate dipoles upon ring opening makes them valuable building blocks for synthesizing cyclopentanes with excellent stereoselectivity .

Pharmaceutical Applications

Vinylcyclopropanes are crucial in the pharmaceutical industry due to their structural motifs found in various bioactive compounds. Notable examples include:

- Simeprevir : An antiviral drug used for treating hepatitis C.

- Danoprevir : An antiviral agent effective against COVID-19.

Both compounds incorporate the this compound structure, highlighting its significance in medicinal chemistry .

Case Studies

3.1 Case Study: Synthesis of Difluorinated Cyclopentene

A study demonstrated the use of VCPR to synthesize difluorinated cyclopentene stereospecifically. The trans-E isomer was prepared with a yield of 70% over three steps, followed by near-quantitative conversion to difluorocyclopentene through VCPR .

3.2 Case Study: Organocatalytic Enantioselective Rearrangement

Recent research showcased an organocatalytic approach to enantioselective VCP-cyclopentene rearrangements. This method involved the generation of a donor-acceptor cyclopropane intermediate, leading to structurally diverse cyclopentenes while maintaining high stereochemical control .

Material Science Applications

Vinylcyclopropanes also find applications in material science, particularly in developing polymers and advanced materials due to their unique ring structure that allows for functionalization and modification.

作用机制

Vinylcyclopropane can be compared with other similar compounds, such as ethynylcyclopropane and cyclopropylacetylene. These compounds share the cyclopropane ring structure but differ in the attached functional groups. The unique reactivity of ethenylcyclopropane, particularly its tendency to undergo ring-opening reactions, sets it apart from these similar compounds .

相似化合物的比较

- Ethynylcyclopropane

- Cyclopropylacetylene

Vinylcyclopropane’s unique structure and reactivity make it a valuable compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential in research and development highlight its significance in the field of organic chemistry.

生物活性

Vinylcyclopropane (VCP) is a cyclic compound characterized by a three-membered cyclopropane ring with a vinyl group attached. Its unique structure imparts interesting chemical properties, making it a subject of research in organic synthesis and potential biological applications. This article explores the biological activity of this compound, focusing on its reactivity, synthesis, and implications in medicinal chemistry.

Vinylcyclopropanes are known for their ability to participate in various chemical reactions, particularly cycloadditions. The strain in the cyclopropane ring enhances their reactivity, allowing them to undergo transformations that can lead to biologically relevant compounds.

Key Reactions

- Palladium-Catalyzed Cycloadditions : VCPs have been effectively utilized in palladium-catalyzed (3 + 2) cycloadditions, forming complex structures that may exhibit biological activity. For instance, studies have demonstrated the synthesis of vinylcyclopentanes from VCPs through these reactions, which are crucial for constructing alkaloids with potential therapeutic effects .

- Rearrangement Reactions : The rearrangement of VCPs has been explored to access steroidal compounds, indicating their versatility in synthetic organic chemistry .

Biological Activity

Despite the extensive research on the synthetic applications of vinylcyclopropanes, direct biological activity linked to VCP itself remains limited. However, the derivatives and products formed from VCP reactions have shown promising biological properties.

Case Studies and Findings

- Melodinus Alkaloids : Although vinylcyclopropanes themselves lack documented biological activity, they serve as precursors for synthesizing complex natural products like melodinus alkaloids. These alkaloids are known for their pharmacological properties, including anti-inflammatory and analgesic effects .

- Toxicity Studies : Research indicates that certain derivatives of vinylcyclopropanes exhibit varying degrees of toxicity across different species. For example, studies on synthetic chemicals have shown that compounds derived from VCPs can affect invertebrate species differently based on exposure levels and chemical structure .

- Photocatalytic Activity : Recent advancements have highlighted the photocatalytic potential of this compound derivatives in visible light conditions, suggesting applications in environmental chemistry and potential biological interactions due to their reactive intermediates .

Data Summary

The following table summarizes key findings related to the biological activity and synthetic applications of this compound:

属性

IUPAC Name |

ethenylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-2-5-3-4-5/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWFBNMYFYINAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219358 | |

| Record name | Ethenylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-86-7 | |

| Record name | Ethenylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethenylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。